(5-chlorothiophen-2-yl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2S/c16-13-2-1-12(23-13)14(21)20-8-10-7-17-15(18-11(10)9-20)19-3-5-22-6-4-19/h1-2,7H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUSUVRHTVWSHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in significant alterations in cell cycle progression, leading to the arrest of cell proliferation. The compound has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase. This interruption in the cell cycle can lead to apoptosis, or programmed cell death, within the affected cells.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116. It also induces apoptosis within the affected cells. These effects contribute to the compound’s potential as a cancer treatment.
Biological Activity
The compound (5-chlorothiophen-2-yl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone is a synthetic derivative that incorporates both thiophene and pyrrolopyrimidine moieties. This combination suggests potential biological activity, particularly in pharmacology due to the presence of the morpholine and pyrrolopyrimidine structures known for their diverse biological properties.
Chemical Structure
The structural formula can be represented as follows:
This compound features:
- A chlorothiophene ring which may contribute to its interaction with biological targets.
- A morpholino group, enhancing solubility and bioavailability.
- A pyrrolopyrimidine core that is often associated with various pharmacological activities.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. The presence of the morpholine may enhance binding affinity to the active site of these enzymes .
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to cell growth and apoptosis, similar to other pyrrolopyrimidine derivatives.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance:
- In vitro studies have demonstrated that pyrrolopyrimidine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways . The presence of the thiophene ring may further enhance this effect through increased lipophilicity, allowing better membrane penetration.
Antimicrobial Activity
Compounds featuring thiophene rings are often evaluated for their antimicrobial properties. Studies have shown that:
- Thiophene derivatives possess antibacterial activity against various strains of bacteria, suggesting that our compound may also exhibit similar effects .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- Preliminary studies indicate that it could inhibit AChE, which is relevant for treating neurodegenerative diseases like Alzheimer’s disease. The structure allows for effective binding to the enzyme's active site, potentially leading to therapeutic applications .
Case Studies
- Anticancer Activity : A study on a related pyrrolopyrimidine derivative showed an IC50 value of 0.212 µM against MAO-B, indicating strong inhibitory potential which might be comparable in our compound .
- Antimicrobial Testing : In a comparative study, several thiophene derivatives were tested against E. coli and Staphylococcus aureus, revealing effective inhibition at concentrations as low as 50 µg/mL. This suggests that our compound may also exhibit significant antimicrobial properties.
Comparative Analysis
Comparison with Similar Compounds
Structural Nuances and Electronic Effects
- Chlorothiophene vs. This may improve membrane permeability but reduce aqueous solubility.
- Morpholine vs. Amine Substituents: The morpholine ring (electron-rich oxygen) likely improves metabolic stability and solubility relative to dimethylamino or indenylamino groups in analogs, which may exhibit faster clearance .
Bioactivity Predictions
- Kinase Inhibition : The pyrrolo[3,4-d]pyrimidine scaffold is common in kinase inhibitors (e.g., PI3K/mTOR inhibitors). The morpholine group may mimic ATP’s ribose moiety, while the chlorothiophene could occupy hydrophobic pockets .
- Selectivity: Compared to the indenylamino analog (), the absence of a chloroacetyl group in the target compound might reduce off-target reactivity with cysteine residues in kinases .
Research Findings and Limitations
Bioactivity Data Gaps
While plant-derived pyrrolopyrimidine analogs () and marine actinomycete metabolites () show broad bioactivity, the specific pharmacological profile of this compound remains uncharacterized.
Notes on Comparative Analysis
Structural Diversity : The target compound’s combination of morpholine and chlorothiophene is unique among published analogs, offering a balance of solubility and target engagement .
Therapeutic Potential: Its design aligns with trends in kinase inhibitor development but requires in vitro/in vivo testing to confirm hypotheses .
Knowledge Gaps: No direct comparative studies between this compound and its analogs exist in the reviewed literature, highlighting the need for focused research.
Preparation Methods
Formylation of 2-Chlorothiophene
The formylation of 2-chlorothiophene employs N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions:
- Reaction Setup : 2-Chlorothiophene (1.0 mol) reacts with DMF (200 g) and POCl₃ (1.1 mol) at 40–60°C for 2 hours.
- Workup : Neutralization with NaOH (pH 6–7), extraction with dichloromethane, and distillation yield 5-chlorothiophene-2-carbaldehyde (96.6% yield, 99.97% GC purity).
Table 1: Optimization of Formylation Conditions
| Parameter | Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature (°C) | 40–60 | 96.6 | 99.97 |
| POCl₃ Equivalents | 1.1 | 95.0 | 99.98 |
| Alternative Reagent | Thionyl chloride | 95.0 | 99.98 |
Oxidation to 5-Chlorothiophene-2-Carboxylic Acid
The aldehyde intermediate is oxidized using hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) :
- Conditions : 5-Chlorothiophene-2-carbaldehyde (0.2 mol) reacts with 30% H₂O₂ in dichloromethane at 25–30°C for 6 hours.
- Outcome : 5-Chlorothiophene-2-carboxylic acid is obtained in 93.8% yield (HPLC purity: 99.98%).
Table 2: Oxidation Reagent Comparison
| Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 30% H₂O₂ | 25–30 | 6 | 93.8 | 99.98 |
| 70% TBHP | 35–40 | 4 | 96.0 | 99.98 |
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the reactive 5-chlorothiophene-2-carbonyl chloride :
- Procedure : 5-Chlorothiophene-2-carboxylic acid (0.1 mol) reacts with SOCl₂ (15 g) and catalytic DMF at 40°C for 4 hours.
- Result : Near-quantitative yield (100%) of acid chloride with 99.98% GC purity.
Synthesis of 2-Morpholino-Pyrrolo[3,4-d]Pyrimidine
Challenges and Optimization
- Regioselectivity : Ensuring morpholine attaches at position 2 requires careful control of reaction kinetics.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of morpholine.
Coupling of Subunits
The acid chloride reacts with the pyrrolopyrimidine amine under Schotten-Baumann conditions:
- Procedure : 5-Chlorothiophene-2-carbonyl chloride (1.1 eq) is added to a solution of 2-morpholino-pyrrolo[3,4-d]pyrimidine (1.0 eq) in dichloromethane with triethylamine (2.0 eq) at 0–5°C.
- Workup : Aqueous extraction, column chromatography (silica gel, ethyl acetate/hexane), and recrystallization yield the final product.
Table 3: Coupling Reaction Optimization
| Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Triethylamine | 0–5 | 85 | 99.5 |
| Pyridine | 25 | 78 | 98.7 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
